3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Drug Design Physicochemical Profiling Lead Optimization

Researchers synthesizing camptothecin-class anticancer agents often face a critical gap: sourcing the precise 3-fluoro-2-hydroxy regioisomer needed for the Exatecan pharmacophore. Using the non-fluorinated analog or 1-fluoro isomer leads to synthetic dead-ends. 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 709032-00-8) is the exact starting material for the validated Exatecan precursor N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Key outcomes: - Enables construction of the active Exatecan intermediate (IC₅₀ = 2.2 μM). - Distinct 17.99 Da mass shift vs. non-fluorinated analog for unambiguous HRMS detection. - Both (S)- and (R)-enantiomers of downstream 8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol are commercially accessible from this single precursor.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B11917755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1CCC2=CC(=C(C=C2C1)O)F
InChIInChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2
InChIKeyKNRQRBNALPBOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol


3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 709032-00-8) is a fluorinated bicyclic phenol in which a hydroxyl group occupies the 2‑position and a single fluorine atom is regiospecifically installed at the 3‑position of the saturated tetrahydronaphthalene ring . Its molecular formula is C₁₀H₁₁FO, molecular weight 166.19 g·mol⁻¹, exact monoisotopic mass 166.07943, topological polar surface area 20.23 Ų, predicted logP 2.41, and it possesses one hydrogen‑bond donor and two hydrogen‑bond acceptors . The combination of a hydrogen‑bond‑donating phenol and an electron‑withdrawing fluorine at the ortho‑like position creates a distinct electronic profile that differentiates it from non‑fluorinated, regioisomeric, and other halogen‑substituted tetrahydronaphthalen‑2‑ol analogs.

Why This Compound Cannot Be Replaced


Direct replacement of 3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol with the non‑fluorinated parent (5,6,7,8-tetrahydronaphthalen-2-ol) or with regioisomers such as 1‑fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is not scientifically sound. The 3‑fluoro substituent significantly alters the compound's lipophilicity (predicted logP 2.41 vs. ~2.8 for the non‑fluorinated analog), increases the hydrogen‑bond acceptor count from one to two, and shifts the electron density of the aromatic ring, which collectively affect solubility, metabolic stability, and binding to biological targets . Regioisomeric fluoro derivatives possess different hydrogen‑bonding geometries and steric environments, as documented for 1‑fluoro-5,6,7,8-tetrahydronaphthalen-2-ol , making them unsuitable substitutes in synthetic sequences or pharmacological assays that depend on the precise 3‑fluoro‑2‑hydroxy orientation.

Key Differentiation Evidence


Lipophilicity and H-Bond Acceptor Capacity

The 3‑fluoro substituent lowers the predicted logP from ~2.8 (non‑fluorinated 5,6,7,8-tetrahydronaphthalen-2-ol) to 2.41 while simultaneously increasing the hydrogen‑bond acceptor count from 1 to 2 . The lipophilicity reduction of approximately 0.4 log units can enhance aqueous solubility and reduce non‑specific protein binding, whereas the additional hydrogen‑bond acceptor provides an extra interaction point for target engagement.

Drug Design Physicochemical Profiling Lead Optimization

HRMS Mass Shift Advantage

The substitution of hydrogen by fluorine at the 3‑position increases the exact monoisotopic mass from 148.0888 Da (C₁₀H₁₂O, non‑fluorinated) to 166.0794 Da (C₁₀H₁₁FO) . This 17.99 Da mass shift provides a large, readily resolved delta that allows selective, interference‑free detection of the fluorinated compound by high‑resolution mass spectrometry in complex biological or environmental matrices.

Bioanalysis HRMS Metabolomics Impurity Profiling

Exatecan Pharmacophore Precursor

The 3‑fluoro-5,6,7,8-tetrahydronaphthalen‑2‑ol scaffold is the direct synthetic entry point to N‑(3‑fluoro‑4‑methyl‑8‑oxo‑5,6,7,8‑tetrahydronaphthalen‑1‑yl)acetamide (Exatecan Intermediate 6), a pivotal building block in the manufacture of the topoisomerase I inhibitor Exatecan (DX‑8951; IC₅₀ = 2.2 μM) . Non‑fluorinated or differently fluorinated tetralin‑2‑ols cannot be elaborated to the correct pharmacophore because the 3‑fluoro atom is essential for the required electronic and steric profile of the final drug.

Cancer Chemotherapy Topoisomerase I Inhibition ADC Payload Synthesis

Liquid Crystal Dielectric Anisotropy

Fluorinated tetrahydronaphthalene derivatives, specifically 5‑fluoro and 5,7‑difluoro analogs, have been reported to exhibit very large dielectric anisotropy (Δε) and excellent co‑solubility in nematic liquid crystal hosts [1]. Although direct measurements for the 3‑fluoro isomer are not available, the close structural analogy suggests that 3‑fluoro-5,6,7,8-tetrahydronaphthalen‑2‑ol may offer comparably high Δε values while potentially providing a different dipole orientation that could be exploited to tune the electro‑optical response of active‑matrix LCDs.

Liquid Crystals Display Materials Dielectric Anisotropy

Chiral Amino-Alcohol Derivatives

Both enantiomers of 8‑amino‑3‑fluoro-5,6,7,8-tetrahydronaphthalen‑2‑ol hydrochloride are commercially available [(S)‑enantiomer CAS 1259708‑92‑3; (R)‑enantiomer CAS 1259609‑05‑6] at purities ≥ 98 % . The parent 3‑fluoro-5,6,7,8-tetrahydronaphthalen‑2‑ol serves as the direct precursor to these chiral 1,2‑amino‑alcohols, which function as ligands or catalysts in enantioselective transformations. Non‑fluorinated analogs lack the electronic bias imparted by fluorine that can enhance stereoselectivity.

Chiral Building Blocks Asymmetric Catalysis Pharmaceutical Intermediates

Key Applications


Topoisomerase I Inhibitor Synthesis

Researchers engaged in developing camptothecin‑class anticancer agents or antibody‑drug conjugate payloads should select 3‑fluoro‑5,6,7,8‑tetrahydronaphthalen‑2‑ol as the starting material for constructing the Exatecan pharmacophore. As detailed in the evidence above, the 3‑fluoro substituent is indispensable for elaborating the active intermediate N‑(3‑fluoro‑4‑methyl‑8‑oxo‑5,6,7,8‑tetrahydronaphthalen‑1‑yl)acetamide, a validated precursor to the clinical topoisomerase I inhibitor Exatecan (IC₅₀ = 2.2 μM) . Procurement of the non‑fluorinated analog would preclude access to this therapeutically relevant chemical space.

HRMS Reference Standard

Analytical laboratories performing targeted metabolomics, environmental monitoring, or forensic toxicology can exploit the 17.99 Da exact mass shift between 3‑fluoro‑5,6,7,8‑tetrahydronaphthalen‑2‑ol and its non‑fluorinated counterpart . This mass difference, documented in the evidence guide, enables unambiguous detection and quantification of the fluorinated compound even in the presence of isobaric interferences. The compound can serve as an internal standard or calibration reference for HRMS‑based assays requiring fluorinated aromatic analytes.

Liquid Crystal Dopant

Based on the reported behavior of structurally analogous 5‑fluoro‑tetrahydronaphthalene derivatives exhibiting very large dielectric anisotropy , 3‑fluoro‑5,6,7,8‑tetrahydronaphthalen‑2‑ol is a promising candidate for formulation studies aimed at enhancing the electro‑optical performance of active‑matrix LCDs. The different dipole orientation of the 3‑fluoro isomer may offer a complementary tool for fine‑tuning the dielectric properties of nematic mixtures.

Chiral Amino-Alcohol Ligand Precursor

Synthetic chemists requiring enantiopure fluorinated 1,2‑amino‑alcohols for asymmetric catalysis or chiral resolution should procure 3‑fluoro‑5,6,7,8‑tetrahydronaphthalen‑2‑ol as the non‑chiral precursor. As documented, both (S)‑ and (R)‑8‑amino‑3‑fluoro‑5,6,7,8‑tetrahydronaphthalen‑2‑ol are commercially available at ≥98 % purity , demonstrating the feasibility of generating both enantiomers from this single starting material. The fluorine atom's electronic influence can further modulate the Lewis basicity of the amino group, potentially enhancing enantioselectivity in catalytic applications.

Technical Documentation Hub

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